molecular formula C9H9N3O2S B15424775 (3-Methoxy-1,2-benzothiazol-5-yl)urea CAS No. 104121-55-3

(3-Methoxy-1,2-benzothiazol-5-yl)urea

Cat. No.: B15424775
CAS No.: 104121-55-3
M. Wt: 223.25 g/mol
InChI Key: JWFXYRQFXYFUHB-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-benzothiazol-5-yl)urea is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and agrochemistry. It belongs to the class of benzothiazolylurea derivatives, which are well-documented for their diverse biological activities and utility in drug discovery efforts . The core structure of this compound combines a 1,2-benzothiazole heterocycle with a urea functional group. This combination is known to enhance physicochemical properties and improve interactions with biological targets, making such derivatives a valuable scaffold for developing new therapeutic agents . Related urea-substituted benzothiazoles have been investigated for a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties . For instance, compounds like frentizole demonstrate that benzothiazole ureas can exhibit immunosuppressive activity, while others have been studied as inhibitors of enzymes like DNA-topoisomerase and HIV reverse transcriptase . Furthermore, structurally similar compounds, such as methabenzthiazuron, are established herbicides, indicating the potential of this chemical class in agrochemical research . Researchers value this compound for its potential as a key intermediate or precursor in the synthesis of more complex molecules. It can be used to generate libraries of derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity against specific targets . This product is intended for research and development purposes in a controlled laboratory environment. Please note: This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

104121-55-3

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

(3-methoxy-1,2-benzothiazol-5-yl)urea

InChI

InChI=1S/C9H9N3O2S/c1-14-8-6-4-5(11-9(10)13)2-3-7(6)15-12-8/h2-4H,1H3,(H3,10,11,13)

InChI Key

JWFXYRQFXYFUHB-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC2=C1C=C(C=C2)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
(3-Methoxy-1,2-benzothiazol-5-yl)urea C₉H₉N₃O₂S 223.25* ~1.8* Urea (-NHCONH₂), 3-OCH₃
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea C₁₀H₁₁N₃O₂S 237.28 2.33 Methyl-urea (-NHCONHCH₃), 3-OCH₃
Benzothiazole-2-amine C₇H₆N₂S 150.20 1.02 -NH₂ at 2-position
6-Methoxybenzothiazole C₈H₇NOS 165.21 1.65 -OCH₃ at 6-position

*Estimated values based on structural similarity to the methyl-substituted analog .

Key Observations

The methoxy group at the 3-position (common in both compounds) contributes electron-donating effects, which may stabilize the benzothiazole ring and influence reactivity or binding interactions.

Biological Activity Trends: While direct data for "this compound" is unavailable, benzothiazole-urea hybrids are reported in anticancer research due to their ability to inhibit kinases or DNA repair enzymes. The urea moiety’s hydrogen-bonding capacity is critical for target engagement .

Synthetic Accessibility: The methyl-urea derivative (CAS: 104121-56-4) is commercially available, implying feasible synthesis via coupling reactions between 3-methoxy-1,2-benzothiazol-5-amine and methyl isocyanate .

Q & A

Basic: What synthetic methodologies are recommended for preparing (3-Methoxy-1,2-benzothiazol-5-yl)urea, and what reaction conditions are critical?

The synthesis typically involves coupling a 3-methoxy-1,2-benzothiazol-5-amine derivative with an isocyanate or carbodiimide reagent. A common approach is to react the benzothiazole amine with a urea-forming agent (e.g., phosgene equivalents or carbonyldiimidazole) under anhydrous conditions. For example, in analogous urea derivatives, carbodiimides like EDC/HOBt are used to facilitate coupling in polar aprotic solvents (e.g., DMF or dichloromethane) at 0–25°C . Key considerations include maintaining inert atmospheres to prevent hydrolysis and optimizing stoichiometry to minimize side products.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for OCH3_3), urea NH protons (δ ~6.5–8.0 ppm), and benzothiazole aromatic signals .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks involving the urea moiety . Ensure high-quality single crystals by slow evaporation in solvents like ethanol or acetonitrile.

Advanced: How can computational modeling predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with potential targets, such as enzymes or receptors. For example, urea derivatives often bind to kinase ATP pockets via hydrogen bonds. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity . Validate predictions with biochemical assays, such as enzyme inhibition or cellular viability tests.

Advanced: How should researchers address contradictions in reaction yields during synthesis under varying conditions?

Contradictions may arise from solvent polarity, temperature, or reagent purity. For instance, highlights failed reactions where starting material was recovered due to insufficient activation of intermediates. Systematic Design of Experiments (DoE) can identify critical variables. Use HPLC or LC-MS to monitor reaction progress and isolate intermediates. If yields drop at higher scales, consider kinetic vs. thermodynamic control—e.g., lower temperatures may favor urea formation over side reactions .

Advanced: What strategies improve synthetic route scalability and purity for this compound?

  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted amines or urea byproducts .
  • Automation : High-throughput screening (HTS) of solvents and catalysts can optimize conditions. For example, reports oxadiazole ring formation via cyclization under dehydrating conditions (e.g., PCl5_5) .
  • Green Chemistry : Replace toxic reagents (e.g., phosgene) with safer alternatives like triphosgene or urea-carbonyl diimidazole.

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Similar urea-containing benzothiazoles exhibit antimicrobial, anticancer, or kinase-inhibitory activity. The methoxy group may enhance membrane permeability, while the urea moiety enables hydrogen bonding with biological targets. For example, notes that triazole-urea hybrids show antifungal properties, suggesting potential for structure-activity relationship (SAR) studies .

Advanced: How do substituent modifications on the benzothiazole core influence bioactivity?

  • Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., ) increase electrophilicity, potentially enhancing binding to cysteine residues in enzymes .
  • Steric Effects : Bulky groups at position 3 (methoxy) may hinder rotation, stabilizing bioactive conformations. Compare with , where benzo[d][1,3]dioxole analogs showed altered receptor affinity .

Advanced: What challenges arise in regioselective functionalization of the benzothiazole ring?

Regioselectivity is influenced by directing groups and reaction conditions. For example, electrophilic substitution at position 5 is favored due to the electron-donating methoxy group at position 3. However, demonstrates failed halogenation attempts under acidic conditions, highlighting the need for Lewis acid catalysts (e.g., SnCl4_4) or protecting group strategies .

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